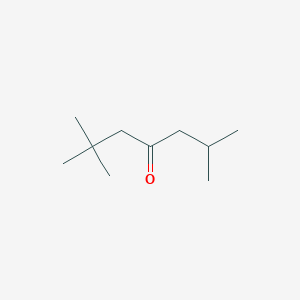
Neopentyl isobutyl ketone
Cat. No. B8746321
Key on ui cas rn:
40239-19-8
M. Wt: 156.26 g/mol
InChI Key: YTMAMXJFGGHEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05683982
Procedure details


Mix magnesium turnings (45 mg, 1.85 mmol) and 1-chloro-2,2-dimethylpropane (74.6 mg, 0.7 mmol) in anhydrous ether (9 mL). Heat and stir vigorously, then add, by dropwise addition, 1,2-dibromoethane (156 mg, 0.839 mmol) in anhydrous ether (1.5 mL). Reflux for 12 hours, place under an argon atmosphere and cool to 0°-5° C. Add, by dropwise addition, a solution of isobutyryl chloride (0.533 mmol) in anhydrous diethyl ether (1.5 mL). Stir at 0°-5° C. for 1.5 hours, pour into a mixture of ice and concentrated hydrochloric acid (0.15 mL) and separate the organic phase. Wash with ethyl acetate, 5% aqueous sodium carbonate and brine. Dry (MgSO4) and evaporate the solvent in vacuo to give 2,2,6-trimethyl-4-heptanone.








Identifiers


|
REACTION_CXSMILES
|
[Mg].Cl[CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].BrCCBr.[C:12](Cl)(=O)[CH:13]([CH3:15])[CH3:14].Cl.C[CH2:20][O:21]CC>>[CH3:5][C:4]([CH3:7])([CH2:3][C:20](=[O:21])[CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
74.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)(C)C
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
156 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.533 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux for 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
place under an argon atmosphere and cool to 0°-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add, by dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at 0°-5° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the organic phase
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with ethyl acetate, 5% aqueous sodium carbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the solvent in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(CC(CC(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
